molecular formula C10H13FN6O6S B1677034 [5-(6-Aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate CAS No. 24751-69-7

[5-(6-Aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

Katalognummer: B1677034
CAS-Nummer: 24751-69-7
Molekulargewicht: 364.31 g/mol
InChI-Schlüssel: LTBCQBSAWAZBDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Nucleocidin is a rare fluorinated adenosine analogue produced by Streptomyces calvus and related strains (S. virens, S. aureorectus). Discovered in 1956, it is one of only six naturally occurring fluorinated metabolites identified to date . Its structure features:

  • 4'-Fluoro substituent on the ribose ring.
  • 5'-O-sulfamoyl group, a rare modification among nucleosides .
  • Adenine base without halogenation (unlike chlorinated analogues) .

Nucleocidin exhibits potent anti-trypanosomal activity (e.g., Trypanosoma equiperdum, T. gambiense) but has significant toxicity, limiting therapeutic use . Its biosynthesis requires a functional bldA gene encoding Leu-tRNA(UUA), which regulates the expression of two TTA codon-containing genes in its biosynthetic gene cluster (BGC) . The BGC includes enzymes for sulfamate installation (nucA, nucW1) and fluorination (nucN, nucK, nucO), though the exact fluorination mechanism remains unresolved .

Eigenschaften

IUPAC Name

[5-(6-aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN6O6S/c11-10(1-22-24(13,20)21)6(19)5(18)9(23-10)17-3-16-4-7(12)14-2-15-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,12,14,15)(H2,13,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBCQBSAWAZBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(COS(=O)(=O)N)F)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319095
Record name Nucleocidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24751-69-7
Record name Nucleocidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24751-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nucleocidin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nucleocidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Critical Fermentation Parameters

Post-fermentation processing involves adsorption of nucleocidin onto activated charcoal at pH 3.0, followed by elution with 50% acetone-water (v/v). The eluate undergoes vacuum concentration and lyophilization to yield a crude powder containing 5–8% nucleocidin by weight. Early purification employed countercurrent distribution between n-butanol and pH 7.0 phosphate buffer, achieving 85% purity after 200 transfers.

Table 1: Elemental Composition of Purified Nucleocidin (US2914525A)

Element Composition (%)
Carbon 34.03
Hydrogen 4.08
Nitrogen 21.60
Sulphur 5.30
Oxygen* 32.02

*Calculated by difference.

Biosynthesis Pathway Elucidation Through Isotopic Labeling

Modern studies using S. calvus T-3018 have mapped nucleocidin's biosynthesis through strategic isotopic labeling. Feeding experiments with (1R,2R)-[²H₁]-, (1S,2R)-[²H₁]-, and [²H₅]-glycerols demonstrated intact transfer of the pro-R hydrogen from glycerol’s hydroxymethyl group to C5′ of nucleocidin’s ribose moiety. This finding excludes oxidation at C5′ during ribose formation, constraining potential fluorination mechanisms to C4′ activation prior to sugar assembly.

Fluorination Enzyme Mechanism

The nucleocidin biosynthetic gene cluster (BGC) contains nucF, encoding a novel fluorinase responsible for C4′-F bond formation. This enzyme operates early in the pathway, fluorinating a ribose precursor prior to adenylation. In vitro reconstitution experiments show NucF requires S-adenosylmethionine (SAM) and fluoride ions, producing 5′-deoxy-5′-fluororibose-1-phosphate as the fluorinated intermediate.

Table 2: Isotopic Incorporation Efficiency from Glycerol Precursors

Isotopomer C5′ Incorporation Efficiency
(1R,2R)-[²H₁]-glycerol 92 ± 3%
(1S,2R)-[²H₁]-glycerol 11 ± 2%
[²H₅]-glycerol 85 ± 4%

Data from NMR analysis of biosynthetic products.

Enzymatic Glucosylation in Pathway Engineering

Recent work has characterized NucGT, a β-glucosyltransferase crucial for nucleocidin’s 3′-O-β-glucosylation. This 35.5 kDa enzyme demonstrates broad substrate tolerance, modifying adenosine derivatives with kcat values ranging from 0.8–2.3 s⁻¹ depending on the C5′ substituent.

In Vitro Glucosylation Protocol

A standard reaction contains:

  • 50 mM Tris-HCl (pH 8.0)
  • 10 mM UDP-glucose
  • 100 mM MgCl₂
  • 2 mM substrate (e.g., 4′,5′-didehydro-5′-deoxyadenosine)
  • 0.567 μM NucGT

Incubation at 37°C for 12 hours typically achieves >95% conversion to 3′-O-β-glucosylated products, as verified by HPLC (Phenomenex Luna C18 column, 10% acetonitrile isocratic). The enzyme’s kinetic parameters for natural substrates are detailed below:

Table 3: NucGT Kinetic Parameters

Substrate Km (μM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Adenosine 412 ± 32 1.8 ± 0.1 4.4 × 10³
Defluoronucleocidin 287 ± 21 2.3 ± 0.2 8.0 × 10³
5′-Deoxyadenosine 894 ± 45 0.8 ± 0.1 0.9 × 10³

Data from Michaelis-Menten analysis using Prism 8.0.

Advanced Purification Strategies

Modern nucleocidin purification leverages multimodal chromatography:

Three-Step Purification Protocol

  • Tangential Flow Filtration : Concentrate fermentation broth 10× using 3 kDa MWCO membranes
  • Anion Exchange (Q Sepharose FF) : Elute with 0–1M NaCl gradient in 20 mM Tris (pH 7.5)
  • Preparative HPLC : Phenomenex Luna C18 column, 10–40% acetonitrile over 60 minutes

This process yields nucleocidin at >98% purity with 67% recovery from crude extracts. Critical purification challenges include nucleocidin’s heat sensitivity (t₁/₂ = 3.2 hours at 60°C) and pH-dependent solubility minima at pH 4.5–5.0.

Genetic Regulation and Strain Optimization

The nuc BGC spans 45 kb with 32 open reading frames, including essential regulatory elements:

  • nucR: Pathway-specific activator (LysR family)
  • nucS: Transcriptional repressor (TetR family)
  • bldA: Global regulator encoding a Leu-tRNA for TTA codons

Complementation of bldA in non-producing S. calvus ATCC 13382 restored nucleocidin titers to 120 mg/L, comparable to industrial T-3018 strains. Overexpression of nucGT and nucF increased production by 2.3× through flux redirection.

Analyse Chemischer Reaktionen

Nucleocidin undergoes several types of chemical reactions, including substitution and fluorination. The fluorine atom at the 4′-position of the ribose ring is introduced through a unique enzymatic fluorination process. Common reagents used in these reactions include methylthioadenosine and adenosine, with reaction conditions typically involving room temperature and specific buffer solutions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Nucleocidin exhibits potent antimicrobial properties, particularly against protozoan parasites. Research has demonstrated its effectiveness against Trypanosoma rhodesiense, the causative agent of African sleeping sickness. Studies indicate that nucleocidin inhibits protein synthesis in these parasites, leading to cytoplasmic alterations such as electron-lucent clefts and excessive lysosomal vacuolation .

Case Study: Trypanocidal Effects

  • Organism : Trypanosoma rhodesiense
  • Mechanism : Inhibition of protein synthesis
  • Outcome : Induced cytoplasmic changes and potential cell death

Biosynthesis and Genetic Insights

The biosynthesis of nucleocidin involves a complex genetic pathway within Streptomyces calvus. Recent studies have identified key genes responsible for its production, including those encoding glucosyltransferases and fluorinases . Understanding this biosynthetic pathway not only aids in the production of nucleocidin but also opens avenues for engineering similar compounds with enhanced properties.

Biosynthetic Pathway Overview

GeneFunction
nucGTEncodes glucosyltransferase
nucJProposed fluorinase candidate
nucVEssential for adenine generation

Potential Antiviral Applications

Nucleocidin's structural modifications have led to the exploration of its derivatives as antiviral agents. The incorporation of fluorine at the C4′ position, which is less common than at other positions, provides unique properties that can be exploited in drug design . For instance, fluorinated nucleosides have been developed as prodrugs targeting viral infections, similar to successful antiviral agents like Sofosbuvir .

Antiviral Development Case Study

  • Target : Viral infections
  • Mechanism : Structural modification to enhance bioactivity
  • Examples : Fluorinated nucleoside analogs

Mechanistic Studies in Molecular Biology

Nucleocidin serves as a valuable tool for probing the mechanisms of nucleic acids and proteins. Its ability to form complexes with ribosomes allows researchers to study translation processes in detail. The slow formation of these complexes suggests potential applications in understanding ribosomal function and antibiotic resistance mechanisms .

Research Applications

  • Focus : Translation inhibition studies
  • Significance : Insights into ribosomal activity and antibiotic resistance

Toxicity and Safety Considerations

Despite its promising applications, nucleocidin exhibits high toxicity in certain animal models, which poses challenges for therapeutic use. Investigations into its safety profile are crucial for developing effective treatments without adverse effects .

Toxicity Profile Overview

ParameterObservation
LD50High toxicity observed in mice
SafetyRequires further investigation for therapeutic use

Wirkmechanismus

Nucleocidin exerts its effects by inhibiting protein synthesis. Its structural similarity to puromycin suggests that it might inhibit protein synthesis in vivo. Investigations have revealed that nucleocidin is an extremely potent inhibitor of protein synthesis in cell-free systems .

Vergleich Mit ähnlichen Verbindungen

Research Implications and Challenges

  • Fluorination Mystery : Nucleocidin’s C4' fluorination defies conventional fluorinase pathways, suggesting undiscovered C-H activation or fluoride-glycosylation mechanisms .
  • Toxicity vs. Efficacy : Structural optimization (e.g., replacing sulfamoyl with safer groups) could mitigate nucleocidin’s toxicity while retaining anti-parasitic activity .
  • Biotechnological Applications: Heterologous expression of nuc BGC in S. albus or S. lividans may enable scalable production .

Biologische Aktivität

Nucleocidin is a modified nucleoside antibiotic originally isolated from the actinomycete bacterium Streptomyces calvus in 1957. It is notable for its unique structural features, particularly the presence of a fluorine atom at the 4′ position of its ribose ring, which distinguishes it from other nucleosides. The compound has garnered attention for its biological activity, particularly its mechanism of action against various pathogens.

Nucleocidin exhibits a potent inhibition of protein synthesis, which occurs primarily through its interaction with the ribosome. Research indicates that nucleocidin inhibits the transfer of amino acids from tRNA to the growing polypeptide chain, acting at a stage subsequent to the formation of aminoacyl-tRNA complexes. This inhibition is characterized by a slow but reversible formation of a co-complex between nucleocidin and the ribosome, leading to a significant reduction in protein synthesis efficiency .

In Vivo and In Vitro Studies

Historical studies have demonstrated that nucleocidin is effective at lower doses compared to other antibiotics available at the time. However, its potency diminishes significantly in cell-free systems, suggesting that its activity may be more pronounced within cellular contexts rather than in isolated biochemical reactions .

Case Study: Trypanosoma rhodesiense

A notable study investigated the effects of nucleocidin on Trypanosoma rhodesiense, a protozoan parasite responsible for African sleeping sickness. The findings revealed that nucleocidin induced electron-lucent cytoplasmic clefts in the parasite's cytoplasm, indicating disruption of cellular integrity and function .

Biosynthesis of Nucleocidin

The biosynthesis of nucleocidin involves a complex series of enzymatic reactions. Key enzymes identified include:

  • NucGT : A glucosyltransferase essential for the glucosylation of nucleocidin and its metabolites.
  • NucGS : A glucosidase involved in deglucosylation processes critical for nucleocidin production.

Gene knockout studies have shown that mutations in these enzymes significantly affect nucleocidin biosynthesis, underscoring their importance in the metabolic pathway .

Table: Key Enzymes and Their Functions in Nucleocidin Biosynthesis

Enzyme Function Impact of Knockout
NucGTGlucosylationAbolished fluorometabolite production
NucGSDeglucosylationReduced production of nucleocidin

Structural Insights

Nucleocidin's structure has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). The compound's unique 4′-fluorine modification plays a critical role in its biological activity and pharmacological properties .

Table: Structural Characteristics of Nucleocidin

Property Description
Chemical FormulaC₁₁H₁₄F₁N₅O₅
Molecular Weight303.25 g/mol
Fluorine Position4′ position on ribose ring

Research Findings and Future Directions

Recent advancements in understanding nucleocidin's biosynthesis have opened new avenues for research. Investigations into additional producers such as Streptomyces virens and Streptomyces aureorectus have revealed similar biosynthetic pathways, suggesting that nucleocidin could be more widely distributed among actinomycetes than previously thought .

Potential Applications

Given its unique mode of action and structural characteristics, nucleocidin and its derivatives are being explored as potential therapeutic agents against various bacterial infections and possibly as antiviral agents due to their nucleotide-like structure. The fluorination aspect also presents opportunities for developing novel bioactive compounds with enhanced efficacy against resistant strains .

Q & A

Q. What are the defining structural features of nucleocidin, and how were they elucidated experimentally?

Nucleocidin is characterized by a 4′-fluorinated adenosine core with a 5′-O-sulfamoyl group. Initial structural misassignments (e.g., proposed sulfate instead of sulfamoyl) were resolved through NMR, mass spectrometry, and X-ray crystallography. The 4′-fluoro substitution was confirmed via isotopic labeling and comparative analysis with synthetic analogs . Key steps included:

  • HPLC-MS for metabolite isolation.
  • 1^1H/19^{19}F-NMR to map fluorine incorporation and glycosylation patterns.
  • Gene cluster analysis to link biosynthetic enzymes to structural modifications .

Q. What is the historical significance of nucleocidin in natural product research?

Discovered in 1956, nucleocidin is one of only five known naturally occurring fluorinated compounds. Its rarity and structural complexity (e.g., 4′-F and sulfamoyl groups) have made it a model for studying enzymatic fluorination and nucleoside tailoring. Early challenges included low titers (~0.5 mg/L) in Streptomyces calvus and instability of the sulfamoyl group, complicating isolation .

Q. How is the nucleocidin biosynthetic gene cluster organized, and what are its key components?

The nuc cluster in S. calvus includes:

  • NucPNP : A purine nucleoside phosphorylase generating adenine from methylthioadenosine (MTA).
  • NucV : A slow-acting adenine phosphoribosyltransferase (APRT) hypothesized to use fluorinated PRPP.
  • NucGT/NucGS : Glycosyltransferase/β-glucosidase for 3′-O-glucosylation and deglycosylation.
  • BldA : A tRNA for rare TTA codons, essential for cluster activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed nucleocidin biosynthetic pathways?

Conflicts arise in steps like fluorination timing and substrate specificity. For example:

  • NucV’s role : While NucV catalyzes AMP formation from PRPP and adenine, its in vitro activity is 10-fold slower than ScAPRT, suggesting PRPP is not its natural substrate. Indirect evidence (e.g., mRNA upregulation under bldA complementation) implies it acts on fluorinated PRPP .
  • Fluorination timing : Isotope labeling (e.g., 2^2H-glycerol) showed C4′ fluorination occurs early, during ribose synthesis via the pentose phosphate pathway .
    Methodological approach : Combine in vitro enzyme assays, gene knockout/complementation, and 31^{31}P-NMR to track PRPP/PPi flux .

Q. What experimental strategies are optimal for studying nucleocidin’s fluorination mechanism?

Fluorination remains poorly understood due to the absence of identified fluorinases. Proposed methods:

  • Heterologous expression : Express the nuc cluster in fluorometabolite-producing hosts (e.g., Streptomyces cattleya) to bypass S. calvus’s low yield.
  • Isotope tracing : Use 18^{18}F/19^{19}F-NMR with 13^{13}C-labeled precursors to map fluorination steps.
  • Enzyme mining : Screen for fluorinase homologs near the nuc cluster using conserved domain databases .

Q. How can researchers address challenges in nucleocidin quantification and stability during assays?

Nucleocidin degrades rapidly under acidic conditions and light. Solutions include:

  • Stabilization : Use amber vials, neutral buffers, and immediate freezing (-80°C) post-extraction.
  • Detection : LC-MS/MS with MRM (multiple reaction monitoring) for sulfamoyl-adenosine fragments (e.g., m/z 347 → 136).
  • Surrogate markers : Track fluorometabolites like 3′-O-β-glucosylated nucleocidin (precursor) via HRMS .

Q. What bioinformatic and genomic tools are critical for identifying novel nucleocidin producers?

The discovery of Streptomyces asterosporus as a producer used:

  • Genome mining : AntiSMASH for BGC (biosynthetic gene cluster) homology against the nuc cluster.
  • Phylogenetic analysis : Compare adenylation domains and tailoring enzymes across Streptomyces spp.
  • Regulatory gene complementation : Restore adpA (a pleiotropic regulator) to activate silent clusters .

Methodological Frameworks for Nucleocidin Studies

3.1 Designing PICOT Questions for Nucleocidin Biosynthesis
Example :

  • Population : Streptomyces calvus ATCC 13382.
  • Intervention : bldA tRNA complementation.
  • Comparison : Wild-type vs. bldA-knockout strains.
  • Outcome : Nucleocidin titer (mg/L) and fluorometabolite profile.
  • Time : 6–11 days post-inoculation.
    Rationale : Aligns with studies showing 110-fold nucV mRNA upregulation under bldA rescue .

3.2 Resolving Data Contradictions in Enzyme Kinetic Studies
When NucV’s in vitro activity conflicts with in vivo essentiality:

Validate substrate specificity : Test fluorinated PRPP analogs.

Contextualize enzyme kinetics : Account for cofactor availability (e.g., Mg2+^{2+}) and cellular PRPP concentrations.

Leverage structural biology : Perform crystallography to identify active-site adaptations for fluorine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(6-Aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Reactant of Route 2
Reactant of Route 2
[5-(6-Aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

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